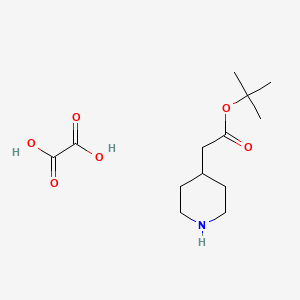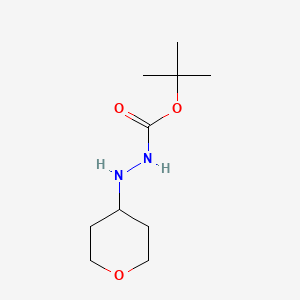
Tert-butyl 3-ethynylazetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound is colorless to yellow in its physical form and can be either a liquid or solid .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-ethynylazetidine-1-carboxylate is1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl 3-ethynylazetidine-1-carboxylate is a colorless to yellow liquid or solid . It has a molecular weight of 181.23 . The compound should be stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Tert-butyl 3-ethynylazetidine-1-carboxylate: is a versatile building block in organic synthesis, particularly in the construction of bioactive molecules. Its structure allows for the introduction of the azetidine ring into various chemical entities, which is a common motif in many biologically active compounds .
Precursor to Natural Products
This compound serves as a precursor in the synthesis of natural products such as Indiacen A and Indiacen B . These natural products have been identified with potential anticancer, anti-inflammatory, and analgesic properties .
Material Science Applications
In material science, Tert-butyl 3-ethynylazetidine-1-carboxylate can be used to modify the properties of polymers and resins. By incorporating this compound, researchers can alter the thermal stability and mechanical strength of materials .
Pharmaceutical Research
The pharmaceutical industry can utilize this compound in the development of new drugs. Its unique chemical structure allows for the creation of novel pharmacophores, which can lead to the discovery of drugs with new modes of action .
Catalyst Design
Tert-butyl 3-ethynylazetidine-1-carboxylate: can be employed in the design of catalysts for chemical reactions. Its rigid structure can provide a stable framework for catalytic sites, enhancing reaction efficiency .
Agrochemical Development
In agrochemical research, this compound can be used to synthesize pesticides and herbicides. The azetidine ring can be a key component in the development of compounds that target specific pests or weeds without affecting crops .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-ethynylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGYBYGCXKNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710747 | |
| Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287193-01-5 | |
| Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethynylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

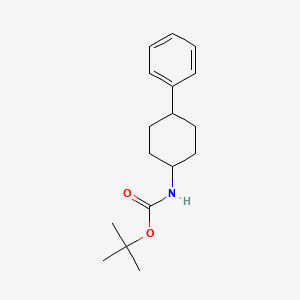

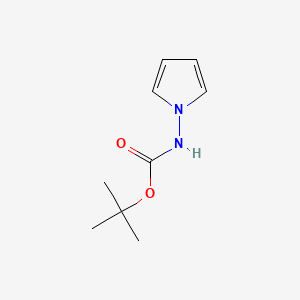
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
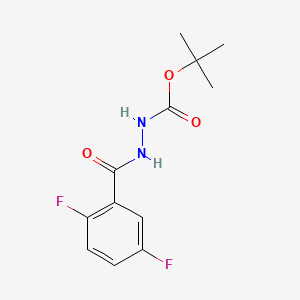


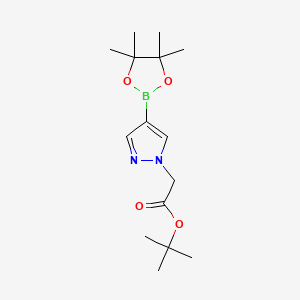
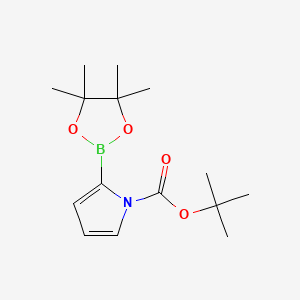
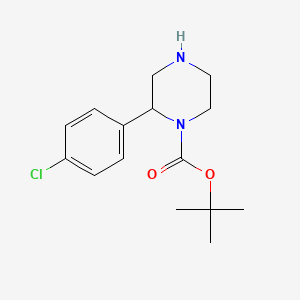
![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
